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molecular formula C11H12F2N2O B3379942 1-(2,6-Difluorobenzoyl)piperazine CAS No. 179334-15-7

1-(2,6-Difluorobenzoyl)piperazine

Cat. No. B3379942
M. Wt: 226.22 g/mol
InChI Key: WFDYOKBYDJIGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652015B2

Procedure details

Charge acetic acid (5 L) to a 22 L flask. Place the reaction in an ice-water bath. Add piperazine (355.00 g, 2.0 equiv; 4.06 moles) in portions with stirring, and increase temperature to ˜40° C. Add another 5 L of acetic acid. Stir until mixture becomes a solution. Adjust cooling bath to ˜13° C. Add 2,6-difluorobenzoyl chloride (355.00 g, 1.00 equiv; 2.01 moles; 253.39 mL) drop wise over a 2 hours period, while maintaining reaction temperature at approximately 13-15° C. Stir overnight. Concentrate under reduced pressure and dissolve residue in 2 L of ice water. Cool flask in an ice water bath. Add 5 N NaOH to adjust pH to 7.5 while maintaining the reaction temperature below 30° C. Filter at ˜10° C. Extract product from filtrate with dichloromethane (4×2 L). Remove solvent under reduced pressure. Dissolve the solid in 1.5 L of methanol at room temperature and filter. Concentrate the methanol solution, then solvent exchange with toluene 2.0 L, afforded pure product. Filter to obtain (2,6-difluorophenyl)-piperazin-1-yl-methanone. Concentrate filtrate and filter again to obtain additional product (total 400 g).
Quantity
355 g
Type
reactant
Reaction Step One
Quantity
253.39 mL
Type
reactant
Reaction Step Two
Quantity
5 L
Type
solvent
Reaction Step Three
Quantity
5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[F:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:9]=1[C:10](Cl)=[O:11]>C(O)(=O)C>[F:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:9]=1[C:10]([N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1)=[O:11]

Inputs

Step One
Name
Quantity
355 g
Type
reactant
Smiles
N1CCNCC1
Step Two
Name
Quantity
253.39 mL
Type
reactant
Smiles
FC1=C(C(=O)Cl)C(=CC=C1)F
Step Three
Name
Quantity
5 L
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
5 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
Stir until mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction in an ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
Adjust cooling bath to ˜13° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining
CUSTOM
Type
CUSTOM
Details
reaction temperature at approximately 13-15° C
STIRRING
Type
STIRRING
Details
Stir overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolve residue in 2 L of ice water
TEMPERATURE
Type
TEMPERATURE
Details
Cool flask in an ice water bath
ADDITION
Type
ADDITION
Details
Add 5 N NaOH
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature below 30° C
FILTRATION
Type
FILTRATION
Details
Filter at ˜10° C
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the solid in 1.5 L of methanol at room temperature
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the methanol solution
CUSTOM
Type
CUSTOM
Details
solvent exchange with toluene 2.0 L, afforded pure product
FILTRATION
Type
FILTRATION
Details
Filter

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)C(=O)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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